molecular formula C17H15ClN2OS B5639862 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide

Cat. No.: B5639862
M. Wt: 330.8 g/mol
InChI Key: HKVOJOQUVHFWQP-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide is a compound that belongs to the class of benzothiazoles, which are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms. Benzothiazoles are known for their significant biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide typically involves the reaction of 5-chloro-2-aminobenzoxazole with 2-aminobenzothiazole using 4-chlorobutanoyl chloride as a linking agent. This process is carried out in two steps, resulting in a global yield of 76% . The reaction conditions include the use of accessible starting materials and standard laboratory techniques such as TLC monitoring on silica gel .

Chemical Reactions Analysis

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide has several scientific research applications:

Comparison with Similar Compounds

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide can be compared with other benzothiazole derivatives such as:

These compounds share similar structural features but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential as an antidiabetic agent .

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-2-5-16(21)19-14-10-11(8-9-12(14)18)17-20-13-6-3-4-7-15(13)22-17/h3-4,6-10H,2,5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVOJOQUVHFWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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